molecular formula C17H11Cl B091010 1-Chloromethylpyrene CAS No. 1086-00-6

1-Chloromethylpyrene

Cat. No.: B091010
CAS No.: 1086-00-6
M. Wt: 250.7 g/mol
InChI Key: MVNXSXOJYGSNQZ-UHFFFAOYSA-N
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Description

1-Chloromethylpyrene is an organic compound with the molecular formula C17H11Cl. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a chloromethyl group attached to the pyrene ring. This compound is known for its mutagenic properties and has been extensively studied for its potential genotoxic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloromethylpyrene can be synthesized through the chloromethylation of pyrene. The reaction typically involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-Chloromethylpyrene undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium thiolate are commonly used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products:

    Substitution: Derivatives such as 1-azidomethylpyrene or 1-thiomethylpyrene.

    Oxidation: Products like 1-pyrenemethanol or 1-pyrene carboxylic acid.

    Reduction: 1-Methylpyrene.

Scientific Research Applications

1-Chloromethylpyrene has several scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its high reactivity and ability to form DNA adducts, making it a valuable compound for studying mutagenesis and carcinogenesis. Its chloromethyl group provides a versatile site for further chemical modifications, allowing the synthesis of a wide range of derivatives for various research applications .

Properties

IUPAC Name

1-(chloromethyl)pyrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H11Cl/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVNXSXOJYGSNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148597
Record name 1-Chloromethylpyrene
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Molecular Weight

250.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1086-00-6
Record name 1-(Chloromethyl)pyrene
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Record name 1-Chloromethylpyrene
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Record name 1-Chloromethylpyrene
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Record name 1-Chloromethylpyrene
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Record name 1-CHLOROMETHYLPYRENE
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Synthesis routes and methods

Procedure details

Thionyl chloride (15 mL, 200 mmol) was added dropwise to a suspension of 1-hydroxymethylpyrene (9.3 g, 40 mmol) in dry benzene (150 mL) at 0° C. and the mixture was stirred at room temperature overnight. Evaporation of the solvent under reduced pressure gave a creamy-white solid, m.p. 146°-148° C., yield: 9.6 g, 96%.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
9.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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